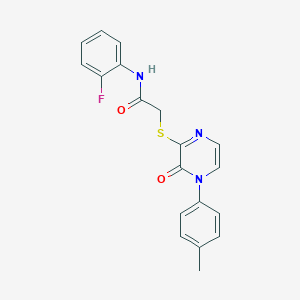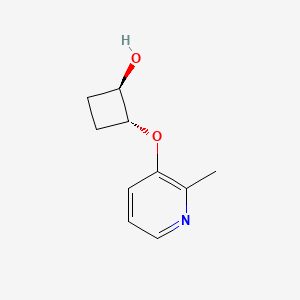
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is a chemical compound that has gained significant attention in scientific research for its potential therapeutic properties. This compound belongs to the class of cyclobutane derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol is not fully understood. However, it has been suggested that it may act through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. These pathways are involved in inflammation, cell proliferation, and apoptosis, and their modulation by Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol may explain its therapeutic properties.
Biochemical and Physiological Effects:
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activity of inflammatory enzymes, such as COX-2. In addition, it has been shown to induce apoptosis in cancer cells and to inhibit the replication of viruses, such as HIV and HCV. Furthermore, it has been reported to improve cognitive function and to modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has also been extensively studied, and its properties are well characterized. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, its therapeutic potential has not been fully explored, and further studies are needed to determine its efficacy in the treatment of various diseases.
Orientations Futures
There are several future directions for the study of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol. One direction is to further investigate its mechanism of action and to identify its molecular targets. This will help to better understand its therapeutic properties and to develop more effective drugs based on its structure. Another direction is to explore its potential for the treatment of various diseases, such as cancer, viral infections, and inflammatory disorders. Finally, it may be possible to modify the structure of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol to improve its pharmacokinetic properties and to enhance its therapeutic efficacy.
Méthodes De Synthèse
The synthesis of Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol involves the reaction of 2-methyl-3-pyridinol with cyclobutanone in the presence of a chiral catalyst. The reaction proceeds through a Diels-Alder cycloaddition reaction and yields the desired product with high enantioselectivity. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.
Applications De Recherche Scientifique
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to modulate the immune system and improve cognitive function. These properties make it a promising candidate for the development of novel drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(1R,2R)-2-(2-methylpyridin-3-yl)oxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-9(3-2-6-11-7)13-10-5-4-8(10)12/h2-3,6,8,10,12H,4-5H2,1H3/t8-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASKOYMWKXORJG-PSASIEDQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)OC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=N1)O[C@@H]2CC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-(1R,2R)-2-((2-methylpyridin-3-yl)oxy)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


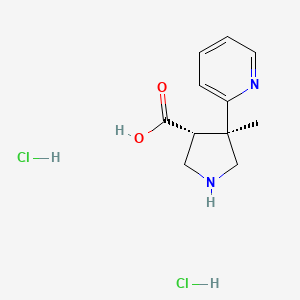

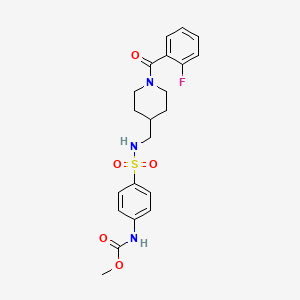
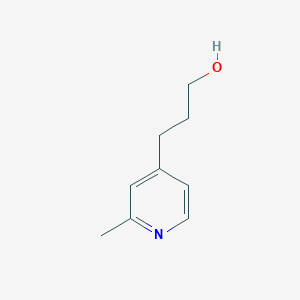
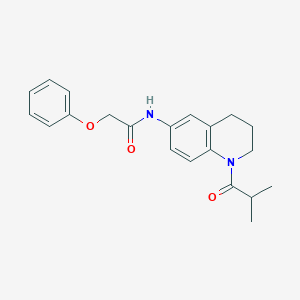
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2621307.png)

![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-phenoxyethyl)urea](/img/structure/B2621312.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2621313.png)
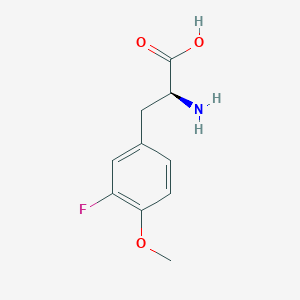
![3-(3,4-Dimethoxyphenyl)-6-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2621315.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2621317.png)
